Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357338
InChI: InChI=1S/2C6H8O7.3C4H10N2.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2;5*1H2
SMILES:
Molecular Formula: C24H56N6O19
Molecular Weight: 732.7 g/mol

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate

CAS No.:

Cat. No.: VC13357338

Molecular Formula: C24H56N6O19

Molecular Weight: 732.7 g/mol

* For research use only. Not for human or veterinary use.

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate -

Specification

Molecular Formula C24H56N6O19
Molecular Weight 732.7 g/mol
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine;pentahydrate
Standard InChI InChI=1S/2C6H8O7.3C4H10N2.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2;5*1H2
Standard InChI Key WKTIMWSNTQPFLK-UHFFFAOYSA-N
Canonical SMILES C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Weight

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate has the molecular formula C<sub>24</sub>H<sub>56</sub>N<sub>6</sub>O<sub>19</sub> and a molecular weight of 732.7 g/mol . The structure comprises two tripiperazine molecules linked to bis(2-hydroxypropane-1,2,3-tricarboxylic acid) groups, stabilized by five water molecules in its hydrated form.

Structural Features

The compound’s IUPAC name, 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; pentahydrate, reflects its hybrid composition . Key structural elements include:

  • Piperazine rings: Six-membered heterocyclic structures with two nitrogen atoms at opposing positions.

  • Citrate moieties: Derived from citric acid, contributing three carboxylate groups and a hydroxyl group.

  • Hydration shell: Five water molecules integrated into the crystal lattice, enhancing stability .

Table 1: Key Structural Identifiers

PropertyValueSource
PubChem CID16213101
SMILES NotationC1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Crystalline FormWhite crystalline solid

Synthesis and Preparation

Synthetic Routes

The synthesis of tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate involves multi-step organic reactions:

  • Coupling of piperazine and citric acid: Acid chloride derivatives of citric acid react with tripiperazine under basic conditions (e.g., NaOH in water/dioxane).

  • Hydration: Crystallization in aqueous media incorporates five water molecules into the final structure.

Industrial and Laboratory Challenges

  • Purity control: Byproducts from incomplete coupling or hydration require chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients).

  • Yield optimization: Solvent ratios (e.g., H<sub>2</sub>O:DCM) and stoichiometric precision are critical for scaling production.

Biological Activities and Mechanisms

Chelation Properties

The compound exhibits strong chelation affinity for divalent metal ions, particularly Ca<sup>2+</sup> and Mg<sup>2+</sup>, due to its multiple carboxylate and hydroxyl groups. This property enhances mineral bioavailability in biological systems, making it a candidate for nutrient supplementation therapies.

Table 2: Metal Chelation Efficiency

Metal IonBinding Affinity (Qualitative)Biological Relevance
Ca<sup>2+</sup>HighBone health, neurotransmission
Mg<sup>2+</sup>ModerateEnzyme cofactor, ATP stability

Applications in Research and Industry

Pharmaceutical Research

  • Drug delivery systems: Chelation properties may improve the solubility and absorption of metal-based therapeutics.

  • Antimicrobial formulations: Potential use in topical or systemic treatments for infections.

Industrial Uses

  • Catalyst design: As a ligand in coordination chemistry for synthesizing metal-organic frameworks (MOFs).

  • Water treatment: Chelation of heavy metals in contaminated water sources.

Comparative Analysis with Related Compounds

Tripiperazine vs. Monopiperazine Derivatives

Unlike simpler piperazine salts (e.g., piperazine citrate), tripiperazine derivatives offer enhanced chelation capacity due to multiple binding sites .

Table 3: Comparative Properties of Piperazine Derivatives

CompoundMolecular WeightPrimary Application
Piperazine citrate642.65 g/molAnthelmintic agent
Tripiperazine bis(...) pentahydrate732.7 g/molChelation, antimicrobial research

Future Research Directions

Mechanistic Studies

  • In vivo chelation dynamics: Pharmacokinetic studies to assess metal ion redistribution in mammalian models.

  • Toxicological profiling: Long-term safety evaluation of metabolic byproducts (e.g., nitrosation products).

Therapeutic Development

  • Clinical trials: Testing efficacy in mineral deficiency disorders or antibiotic-resistant infections.

  • Formulation optimization: Nano-encapsulation to enhance bioavailability and targeted delivery.

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